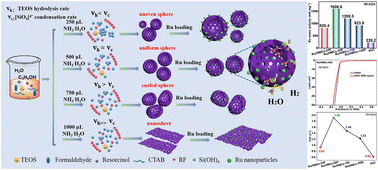Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
Journal of Materials Chemistry A Pub Date: 2023-01-13 DOI: 10.1039/D2TA09167D
Abstract
Design of efficient and stable hydrogen evolution reaction (HER) electrocatalysts for mass production of hydrogen via electrochemical water splitting is a challenging but urgent task. In this work, a highly dispersed Ru NP catalyst (Ru/HMCs-500) is built using a porous carbon sphere orifice embedded Ru nanoparticle (NP) method and shown to have extremely good HER stability and activity throughout the whole pH range. An ammonia concentration is applied to control the pore size of hollow mesoporous carbon spheres (HMCs) to confine Ru NPs. Noticeably, the mass activities of obtained Ru/HMCs-500 at −50 mV are 1.3 times, 7.0 times, and 3.8 times higher than that of Pt/C in acidic, basic, and neutral solutions, respectively. The characterization results reveal that Ru NPs with an embedded structure are restricted by pores. The high dispersion and anchoring effect ensure the long-term catalytic stability and activity of the catalyst. Metal–support strong interaction (SMSI) optimizes the electronic structure of Ru NPs, which greatly improves their intrinsic activity and reduces the activation energy of the HER. This work enlightens us on how to accurately construct the embedded structure of metal-based materials for enhancing the electrocatalytic HER performance in pH-universal solution.


Recommended Literature
- [1] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [2] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [3] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra
- [4] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [5] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [6] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [7] Cellulose modification by polymer grafting: a review
- [8] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [9] Back cover
- [10] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 1068-69-5
-
CAS no.: 174064-00-7









